3,4,5-triethoxy-N-2-pyrimidinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-2-pyrimidinylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been found to have a wide range of applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-2-pyrimidinylbenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. Some of the research applications of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide are:
1. As a potential anti-cancer agent: Studies have shown that 3,4,5-triethoxy-N-2-pyrimidinylbenzamide has anti-cancer properties and can inhibit the growth of cancer cells.
2. As a potential anti-inflammatory agent: 3,4,5-triethoxy-N-2-pyrimidinylbenzamide has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
3. As a potential anti-bacterial agent: Studies have shown that 3,4,5-triethoxy-N-2-pyrimidinylbenzamide has antibacterial properties and can inhibit the growth of various bacterial strains.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide is not fully understood. However, studies have shown that this compound can interact with various cellular targets and inhibit their activity. Some of the cellular targets of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide are:
1. DNA: 3,4,5-triethoxy-N-2-pyrimidinylbenzamide can interact with DNA and inhibit its replication, which can lead to the inhibition of cell growth.
2. Enzymes: 3,4,5-triethoxy-N-2-pyrimidinylbenzamide can inhibit the activity of various enzymes that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide are not fully understood. However, studies have shown that this compound can have various effects on cellular processes such as:
1. Inhibition of cell growth: 3,4,5-triethoxy-N-2-pyrimidinylbenzamide can inhibit the growth of cancer cells and other cell types.
2. Reduction of inflammation: 3,4,5-triethoxy-N-2-pyrimidinylbenzamide can reduce inflammation in various tissues.
3. Inhibition of bacterial growth: 3,4,5-triethoxy-N-2-pyrimidinylbenzamide can inhibit the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,5-triethoxy-N-2-pyrimidinylbenzamide in lab experiments are:
1. It has a wide range of applications in various fields of research.
2. It is relatively easy to synthesize and purify.
3. It has been extensively studied, and its properties are well understood.
The limitations of using 3,4,5-triethoxy-N-2-pyrimidinylbenzamide in lab experiments are:
1. Its mechanism of action is not fully understood.
2. Its effects on cellular processes are not fully understood.
3. Its potential side effects on living organisms are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-2-pyrimidinylbenzamide. Some of these directions are:
1. Further studies on its mechanism of action and effects on cellular processes.
2. Studies on its potential side effects on living organisms.
3. Development of more potent and selective analogs of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide.
4. Studies on its potential applications in other fields of research such as neuroscience and immunology.
Conclusion:
In conclusion, 3,4,5-triethoxy-N-2-pyrimidinylbenzamide is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. Although its mechanism of action and effects on cellular processes are not fully understood, further research on this compound can lead to the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-2-pyrimidinylbenzamide involves the reaction of 2-aminopyrimidine with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The reaction takes place in a suitable solvent at a controlled temperature and pressure. The resulting compound is then purified by various techniques such as recrystallization, column chromatography, or HPLC.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-pyrimidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-22-13-10-12(11-14(23-5-2)15(13)24-6-3)16(21)20-17-18-8-7-9-19-17/h7-11H,4-6H2,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDYLJNEKVJCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-2-pyrimidinylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.